molecular formula C23H24FN3OS B10990213 N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10990213
M. Wt: 409.5 g/mol
InChI Key: DDRCVWJLHFINLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperidine ring, a benzyl group, a thiazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Synthesis of the Thiazole Ring: The thiazole ring is formed through a condensation reaction involving a thioamide and a haloketone.

    Coupling of the Fluorophenyl Group: The fluorophenyl group is attached through a palladium-catalyzed cross-coupling reaction.

    Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize efficiency.

    Use of Catalysts: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification Techniques: Utilizing chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.

    Inhibition of Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Properties

Molecular Formula

C23H24FN3OS

Molecular Weight

409.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C23H24FN3OS/c24-21-9-5-4-8-20(21)23-26-19(16-29-23)14-22(28)25-18-10-12-27(13-11-18)15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H,25,28)

InChI Key

DDRCVWJLHFINLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CSC(=N2)C3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.